

Application Notes and Protocols for Iodine-129 Measurement by Neutron Activation Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Iodine-129
Cat. No.:	B1233664

[Get Quote](#)

Introduction

Iodine-129 (^{129}I) is a long-lived fission product with a half-life of 15.7 million years. Its presence in the environment is a result of both natural production and anthropogenic activities, primarily from nuclear fuel reprocessing plants and past nuclear weapons testing. Monitoring ^{129}I is crucial for environmental protection and radiological surveillance. Neutron Activation Analysis (NAA) is a highly sensitive method for the determination of ^{129}I .^{[1][2][3][4]} The technique is based on the nuclear reaction $^{129}\text{I}(\text{n},\gamma)^{130}\text{I}$, where stable ^{129}I captures a neutron to become the radioactive isotope ^{130}I , which has a half-life of 12.4 hours and emits characteristic gamma rays that can be readily measured.^{[2][5][6]}

This document provides a detailed protocol for the measurement of ^{129}I in various environmental samples using NAA. The methodology covers sample preparation, chemical separation of iodine, neutron irradiation, and gamma-ray spectrometry.

Experimental Protocols

The overall procedure for the determination of ^{129}I by NAA involves several key stages: sample preparation and pre-concentration of iodine, neutron irradiation, post-irradiation chemical purification, and gamma-ray spectrometry.

1. Sample Preparation and Pre-concentration

The initial step involves the extraction and concentration of iodine from the sample matrix. The specific method depends on the sample type.

- Water Samples (Seawater, Groundwater):
 - Filter the water sample (4-10 liters) to remove suspended particles.[\[7\]](#)
 - Acidify the sample with nitric acid.
 - Add a known amount of stable iodine (e.g., as KI) as a carrier to determine chemical yield.
 - Perform solvent extraction to separate iodine. This typically involves the oxidation of iodide to elemental iodine, extraction into an organic solvent like carbon tetrachloride (CCl₄) or chloroform, and subsequent back-extraction into an aqueous solution.[\[8\]](#)[\[9\]](#)
 - Alternatively, for large volume samples, evaporation can be used to concentrate the sample before solvent extraction.[\[7\]](#)[\[8\]](#) Another method involves passing the water sample through an anion exchange resin to adsorb iodide.[\[5\]](#)[\[6\]](#)
- Solid Samples (Soil, Sediment, Vegetation):
 - Dry the sample to a constant weight.
 - For soil and sediment samples, alkaline fusion with potassium hydroxide (KOH) is a common method to decompose the sample and release iodine.[\[1\]](#)[\[10\]](#) The resulting melt is then leached with water.[\[10\]](#)
 - For vegetation samples, alkaline ashing or combustion in a stream of oxygen and nitrogen can be employed.[\[7\]](#)[\[8\]](#)[\[11\]](#)
 - After bringing the iodine into an aqueous solution, perform solvent extraction as described for water samples to separate and purify the iodine.
- Biological Samples (e.g., Seaweed, Milk):
 - Freeze-dry the sample to remove water.
 - Alkaline ashing or fusion is used to decompose the organic matrix and release iodine.[\[7\]](#)[\[8\]](#)

- For liquid samples like milk, an anion exchange resin can be used to directly extract iodine.[12]
- Following decomposition, the iodine is brought into solution and purified by solvent extraction.

2. Neutron Irradiation

- The purified iodine sample is transferred to a suitable irradiation container, such as a high-purity quartz ampoule or a polyethylene vial.[4][7]
- The sample is then irradiated in a nuclear reactor with a high thermal neutron flux.[5][13] The irradiation time is typically short, on the order of seconds to minutes, to minimize the production of interfering radionuclides.[5]
- Simultaneously, a standard containing a known amount of ^{129}I is irradiated under the same conditions for calibration.

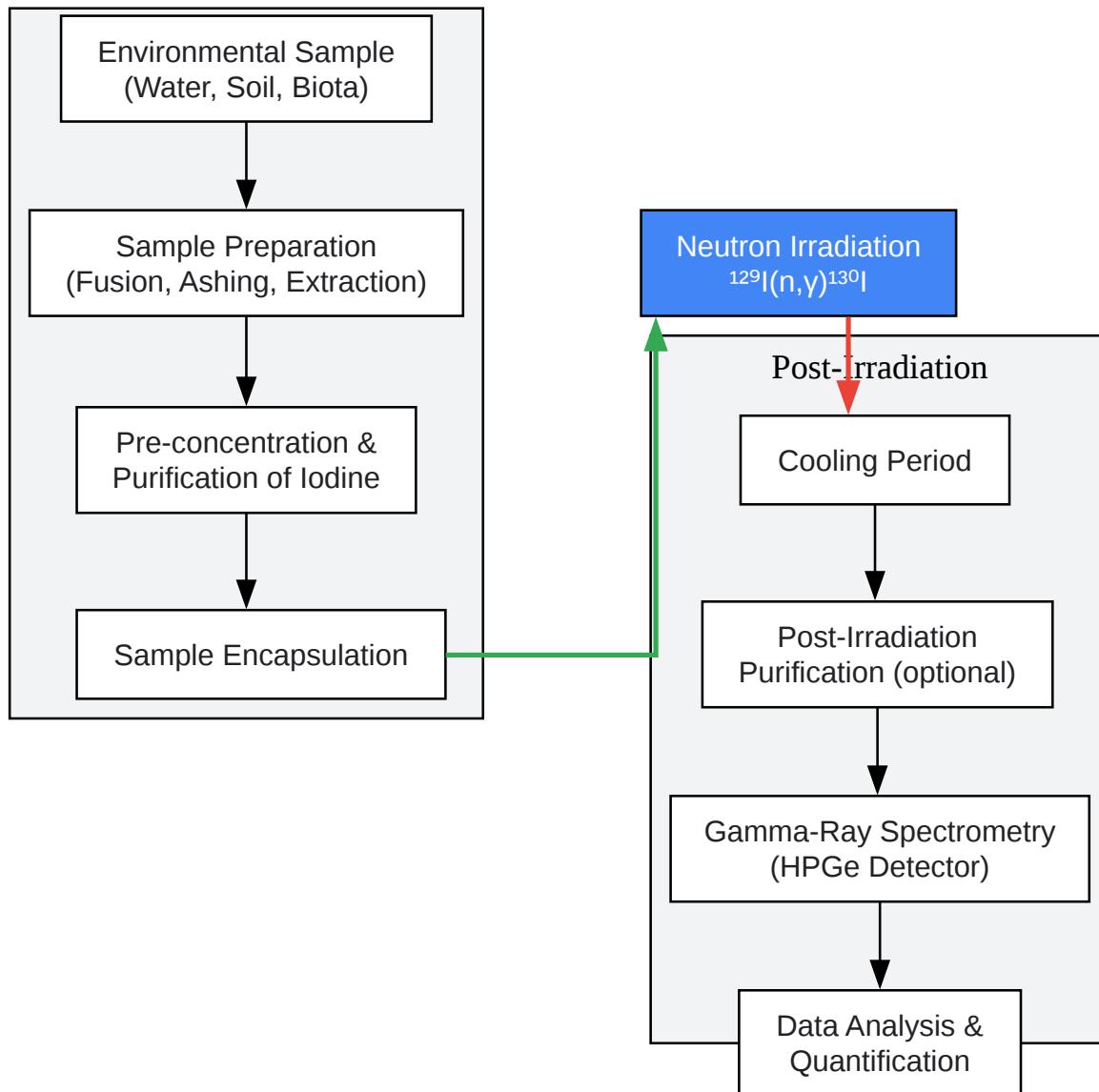
3. Post-Irradiation Purification

- After irradiation, the sample is allowed to "cool" for a period to allow short-lived interfering radionuclides to decay.
- A post-irradiation chemical purification step is often necessary to remove any remaining interfering radionuclides, particularly bromine, which can produce interfering gamma rays.[1]
- This purification can be achieved through further solvent extraction cycles or precipitation of iodine as palladium iodide (PdI_2).[7][8]

4. Gamma-Ray Spectrometry

- The purified sample containing ^{130}I is then counted using a high-resolution gamma-ray spectrometer, typically equipped with a high-purity germanium (HPGe) detector.[11][14]
- The gamma-ray spectrum is acquired, and the characteristic peaks of ^{130}I are identified and their net counts determined. The most prominent gamma-ray energies for ^{130}I are 418 keV, 536 keV, 668 keV, and 739.5 keV.[1][2][6]

- The concentration of ^{129}I in the original sample is calculated by comparing the activity of ^{130}I in the sample to that of the irradiated standard, correcting for chemical yield, irradiation time, decay time, and measurement time.


Data Presentation

The following table summarizes key quantitative parameters for the NAA of ^{129}I .

Parameter	Typical Value/Range	Reference
Sample Size		
Water	4 - 10 L	[7]
Soil/Vegetation	Up to 150 g	[10]
Neutron Flux	$5 \times 10^{12} - 5 \times 10^{14} \text{ n/cm}^2/\text{s}$	[5][10]
Irradiation Time	100 seconds	[5]
Cooling Time	Variable (hours)	
Counting Time	< 30 minutes to 24 hours	[11][12]
Chemical Recovery	60 - 95% (pre-concentration)	[7][8]
> 98% (post-irradiation)	[8]	
Detection Limit	$2-3 \times 10^{-13} \text{ g (0.03 ng)}$	[5][7][8]
^{130}I Gamma-ray Energies	418, 536, 668, 739.5 keV	[1][2][6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of ^{129}I by Neutron Activation Analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for ^{129}I determination by NAA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. akjournals.com [akjournals.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. NAA Technical Overview [archaeometry.missouri.edu]
- 4. usgs.gov [usgs.gov]
- 5. Iodine-129 separation and determination by neutron activation analysis - UNT Digital Library [digital.library.unt.edu]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 129I in seawater and some environmental materials by neutron activation analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. pnnl.gov [pnnl.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iodine-129 in the environment of a nuclear fuel reprocessing plant by neutron activation analysis - UNT Digital Library [digital.library.unt.edu]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
- 14. diva-portal.org [diva-portal.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Iodine-129 Measurement by Neutron Activation Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233664#detailed-protocol-for-iodine-129-measurement-by-neutron-activation-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com